molecular formula C29H36O9 B12750062 Epoxyisororidin E CAS No. 64687-83-8

Epoxyisororidin E

Cat. No.: B12750062
CAS No.: 64687-83-8
M. Wt: 528.6 g/mol
InChI Key: SVPSTMIMOGGJOG-LUGVTPJISA-N
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Description

Epoxyisororidin E is a macrocyclic trichothecene, a type of sesquiterpenoid mycotoxin produced by fungi. These compounds are known for their complex structures and significant biological activities. This compound, in particular, has been isolated from species of the genus Cylindrocarpon .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epoxyisororidin E involves multiple steps, starting from simpler trichothecene structures. The process typically includes esterification and acylation reactions to form the macrocyclic ring . The synthetic route often requires precise control of reaction conditions, such as temperature and pH, to ensure the correct formation of the macrocyclic structure.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. it can be produced through fermentation processes using Cylindrocarpon species. The fermentation broth is extracted and purified to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Epoxyisororidin E undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as verrucarin J and other oxygenated trichothecenes .

Scientific Research Applications

Epoxyisororidin E has several scientific research applications:

Mechanism of Action

Epoxyisororidin E exerts its effects by inhibiting protein synthesis in cells. It binds to the ribosome and disrupts the elongation phase of protein synthesis, leading to cell death. This mechanism is similar to other trichothecenes, which target the ribosomal peptidyl transferase center .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to epoxyisororidin E include:

Uniqueness

This compound is unique due to its specific macrocyclic structure and the presence of an epoxide group. This structural feature contributes to its distinct biological activities and makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

64687-83-8

Molecular Formula

C29H36O9

Molecular Weight

528.6 g/mol

IUPAC Name

(1R,3R,6S,8R,9S,13E,18S,19E,21Z,25R,26S,27S)-18-[(1R)-1-hydroxyethyl]-5,14,26-trimethylspiro[2,7,11,17,24-pentaoxapentacyclo[23.2.1.03,9.06,8.09,26]octacosa-4,13,19,21-tetraene-27,2'-oxirane]-12,23-dione

InChI

InChI=1S/C29H36O9/c1-16-9-10-33-19(18(3)30)7-5-6-8-23(31)37-20-13-22-29(15-35-29)27(20,4)28(14-34-24(32)11-16)21(36-22)12-17(2)25-26(28)38-25/h5-8,11-12,18-22,25-26,30H,9-10,13-15H2,1-4H3/b7-5+,8-6-,16-11+/t18-,19+,20-,21-,22-,25+,26+,27-,28-,29+/m1/s1

InChI Key

SVPSTMIMOGGJOG-LUGVTPJISA-N

Isomeric SMILES

C/C/1=C\C(=O)OC[C@@]23[C@@H](C=C([C@H]4[C@@H]2O4)C)O[C@@H]5C[C@H]([C@]3([C@]56CO6)C)OC(=O)/C=C\C=C\[C@H](OCC1)[C@@H](C)O

Canonical SMILES

CC1=CC(=O)OCC23C(C=C(C4C2O4)C)OC5CC(C3(C56CO6)C)OC(=O)C=CC=CC(OCC1)C(C)O

Origin of Product

United States

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